molecular formula C14H12O3 B1612684 2-Methoxy-[1,1'-biphenyl]-4-carboxylic acid CAS No. 175153-20-5

2-Methoxy-[1,1'-biphenyl]-4-carboxylic acid

Cat. No. B1612684
CAS RN: 175153-20-5
M. Wt: 228.24 g/mol
InChI Key: RZWKYHIPLJQCJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Methoxy-[1,1’-biphenyl]-4-carboxylic acid” is likely a derivative of 2-Methoxybiphenyl . Biphenyls are organic compounds that contain two benzene rings linked together by a carbon-carbon bond .


Synthesis Analysis

While specific synthesis methods for “2-Methoxy-[1,1’-biphenyl]-4-carboxylic acid” were not found, similar compounds like 2-Methoxybiphenyl can be synthesized through various methods. For instance, one method involves the iodination of vanillin followed by a Suzuki-Miyaura coupling .


Molecular Structure Analysis

The molecular structure of 2-Methoxybiphenyl, a similar compound, consists of a biphenyl core with a methoxy group attached . The molecular formula is C13H12O .

Scientific Research Applications

Organic Synthesis Intermediates

This compound serves as an intermediate in the synthesis of more complex organic molecules. Its biphenyl structure, combined with the methoxy and carboxylic acid functional groups, makes it a versatile precursor in the construction of pharmaceuticals and agrochemicals. The presence of the carboxylic acid group allows for further functionalization through reactions such as esterification and amidation .

Material Science

In material science, 2-Methoxy-[1,1’-biphenyl]-4-carboxylic acid can be used to modify the properties of polymers. By incorporating this compound into polymer chains, researchers can potentially alter the thermal stability, rigidity, and solubility of the material, which is crucial for developing new materials with specific characteristics .

Analytical Chemistry

The compound’s unique structure makes it suitable as a standard or reference material in chromatographic analysis. It can help in calibrating instruments or as a comparison standard in the analysis of complex mixtures to identify and quantify other substances .

Medicinal Chemistry

In medicinal chemistry, the compound’s biphenyl moiety is of interest due to its prevalence in biologically active molecules. The methoxy and carboxylic acid groups offer points of modification that can be exploited to synthesize new drug candidates with potential therapeutic applications .

Catalysis

2-Methoxy-[1,1’-biphenyl]-4-carboxylic acid: may act as a ligand in catalytic systems. Its planar structure and ability to donate electrons through the methoxy group can stabilize metal catalysts, enhancing their reactivity and selectivity in various chemical reactions .

Environmental Studies

This compound could be used in environmental studies to understand the behavior of similar organic pollutants. Its stability and structural features make it a good model compound for studying the environmental fate of biphenyl derivatives .

Photovoltaic Research

In the field of photovoltaic research, compounds like 2-Methoxy-[1,1’-biphenyl]-4-carboxylic acid are explored for their potential use in organic solar cells. Their ability to absorb light and convert it into electrical energy is a key area of investigation .

Chemical Education

Lastly, this compound can be used in chemical education to demonstrate various organic reactions and synthesis strategies. Its reactivity can be employed to teach students about the principles of organic chemistry and reaction mechanisms .

properties

IUPAC Name

3-methoxy-4-phenylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O3/c1-17-13-9-11(14(15)16)7-8-12(13)10-5-3-2-4-6-10/h2-9H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZWKYHIPLJQCJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20592038
Record name 2-Methoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20592038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-[1,1'-biphenyl]-4-carboxylic acid

CAS RN

175153-20-5
Record name 2-Methoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20592038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methoxy-[1,1'-biphenyl]-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2-Methoxy-[1,1'-biphenyl]-4-carboxylic acid
Reactant of Route 3
Reactant of Route 3
2-Methoxy-[1,1'-biphenyl]-4-carboxylic acid
Reactant of Route 4
Reactant of Route 4
2-Methoxy-[1,1'-biphenyl]-4-carboxylic acid
Reactant of Route 5
Reactant of Route 5
2-Methoxy-[1,1'-biphenyl]-4-carboxylic acid
Reactant of Route 6
Reactant of Route 6
2-Methoxy-[1,1'-biphenyl]-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.